

An In-depth Technical Guide to 5-Iodosalicylic Acid in Chemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Iodosalicylic acid

Cat. No.: B043159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodosalicylic acid, a halogenated derivative of salicylic acid, has been a compound of interest in chemical and pharmaceutical research for over a century. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis, physicochemical properties, and its applications in drug development and chemical research. Detailed experimental protocols for key synthesis methods are provided, along with a summary of its quantitative biological activity. This document aims to serve as a core reference for researchers and professionals working with or interested in the applications of **5-Iodosalicylic acid**.

Discovery and History

The exploration of halogenated salicylic acid derivatives dates back to the mid-19th century. While the exact first synthesis of **5-Iodosalicylic acid** is not definitively documented in readily available literature, early investigations into the iodination of salicylic acid were conducted by researchers such as Lautemann in 1861. These initial studies laid the groundwork for the preparation of various iodosalicylic acid isomers. The primary focus of early research was on the antiseptic and therapeutic properties of these compounds, leveraging the known biological activity of both iodine and salicylic acid. Over the years, **5-Iodosalicylic acid** has emerged as a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

5-Iodosalicylic acid is a white to slightly beige crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ IO ₃	[2]
Molecular Weight	264.02 g/mol	[3]
Melting Point	198-201 °C	[2]
pKa	2.77	[2]
Solubility	Sparingly soluble in water, soluble in ethanol, methanol, and acetone.	[2]
Appearance	White to slightly beige crystalline powder	[1]

Synthesis of 5-Iodosalicylic Acid

The synthesis of **5-Iodosalicylic acid** can be achieved through various methods. Historically, direct iodination of salicylic acid was a common approach. Modern methods often employ more specific and higher-yielding reactions.

Historical Synthesis: Direct Iodination with Iodine Monochloride

A common historical method for the iodination of salicylic acid involves the use of iodine monochloride. While this method often yields a mixture of isomers and di-iodinated products, careful control of reaction conditions can favor the formation of the 5-iodo isomer.

Experimental Protocol:

- Dissolution: Dissolve salicylic acid (1 equivalent) in glacial acetic acid.

- **Addition of Iodinating Agent:** Slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid to the salicylic acid solution with constant stirring.
- **Reaction:** Heat the mixture gently to approximately 50-60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.
- **Precipitation:** Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
- **Purification:** The crude product, a mixture of iodosalicylic acid isomers, is then purified by fractional crystallization from a suitable solvent such as ethanol or aqueous ethanol to isolate the **5-Iodosalicylic acid**.

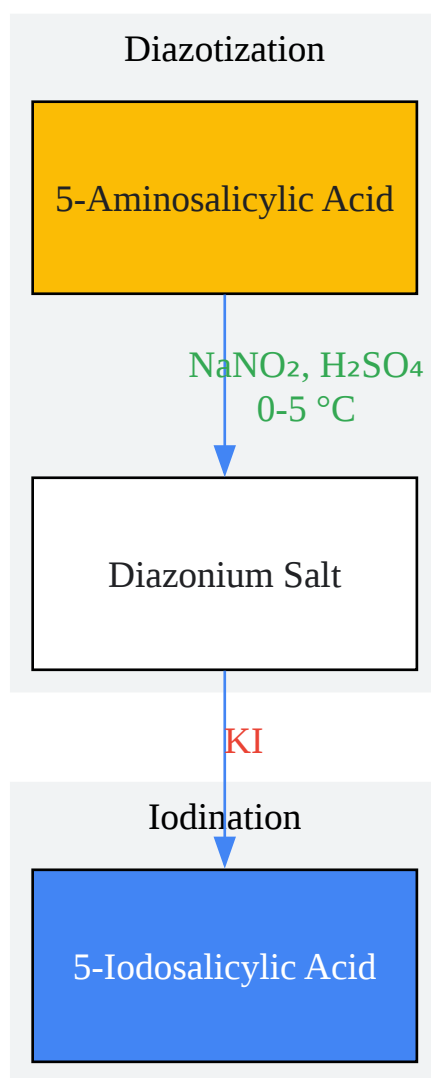
Modern Synthesis: Sandmeyer-type Reaction

A more specific and higher-yielding modern approach involves a Sandmeyer-type reaction starting from 5-aminosalicylic acid.

Experimental Protocol:

- **Diazotization:** Dissolve 5-aminosalicylic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. To this solution, add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low temperature to form the diazonium salt.
- **Iodination:** In a separate flask, prepare a solution of potassium iodide (excess) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
- **Work-up:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The product will precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with cold water and a solution of sodium thiosulfate to remove any excess iodine, and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure **5-Iodosalicylic acid**.

Reaction Workflow:



[Click to download full resolution via product page](#)

Caption: Sandmeyer-type synthesis of **5-Iodosalicylic acid**.

Applications in Chemical Research and Drug Development

5-Iodosalicylic acid serves as a versatile building block in organic synthesis and medicinal chemistry.

- **Pharmaceutical Intermediate:** It is a key starting material for the synthesis of various pharmaceutical compounds, including anti-inflammatory, antibacterial, and antifungal agents.

[2] The iodine atom can be readily displaced or used as a handle for cross-coupling reactions to introduce other functional groups.

- Chemical Research: In chemical research, it is utilized as a reagent or catalyst.[2] Its derivatives are explored for various applications, including the development of new materials and ligands for metal complexes.
- Transthyretin (TTR) Binding: **5-Iodosalicylic acid** and its di-iodo analogue have been shown to bind to transthyretin (TTR), a plasma protein associated with amyloid diseases.[4] The iodine substituents enhance the binding affinity to the TTR channel, suggesting a potential therapeutic application in stabilizing TTR and preventing amyloid fibril formation.[4]

Biological Activity

While the biological activity of salicylic acid is well-established, the addition of an iodine atom at the 5-position modifies its pharmacological profile. Research has indicated that **5-Iodosalicylic acid** possesses anti-inflammatory, antibacterial, and antifungal properties.[2] However, specific quantitative data on its biological activity, such as IC50 values, are not extensively reported in publicly available literature, suggesting a need for further investigation in this area.

Table of Biological Activity (Illustrative - requires further research for specific values):

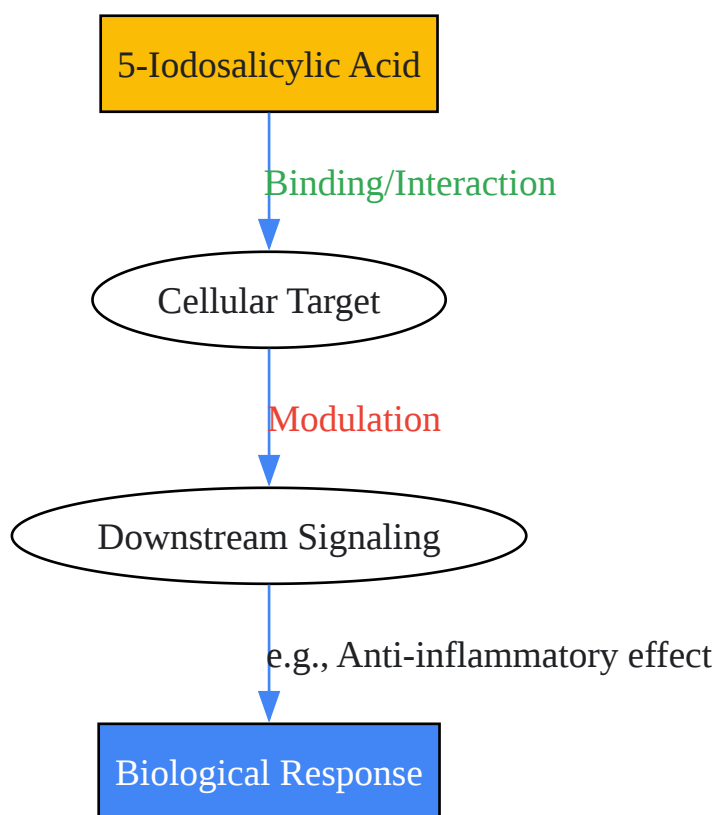
Activity	Target/Assay	IC50 (μM)	Source
Anti-inflammatory	e.g., COX-2 Inhibition	Data not available	
Antibacterial	e.g., E. coli	Data not available	
Antifungal	e.g., C. albicans	Data not available	

Signaling Pathway Involvement

The direct involvement of **5-Iodosalicylic acid** in specific cellular signaling pathways is not well-documented. However, based on the known mechanisms of salicylic acid and other halogenated derivatives, it can be hypothesized that its biological effects may be mediated through pathways related to inflammation and cellular stress. Salicylic acid itself is a key signaling molecule in plants, involved in systemic acquired resistance, and in animals, it is known to inhibit cyclooxygenase (COX) enzymes, affecting the prostaglandin synthesis

pathway. Further research is required to elucidate the specific signaling pathways modulated by **5-Iodosalicylic acid**.

Hypothesized Signaling Interaction:



[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action for **5-Iodosalicylic acid**.

Conclusion

5-Iodosalicylic acid remains a compound of significant interest due to its rich history and continued relevance in modern chemical and pharmaceutical research. While its foundational synthesis and discovery require deeper historical investigation, its utility as a synthetic intermediate and a potential therapeutic scaffold is well-recognized. This guide provides a current understanding of its properties and applications, highlighting the need for further research to fully elucidate its biological mechanisms and quantitative activity. The detailed protocols and compiled data herein offer a valuable resource for scientists and researchers aiming to explore the potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. openpr.com [openpr.com]
- 4. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodosalicylic Acid in Chemical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043159#discovery-and-history-of-5-iodosalicylic-acid-in-chemical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com